molecular formula C26H28N4O5 B12456828 N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide

Katalognummer: B12456828
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: ZRJMIYNLAYRFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a phenylcarbonyl group, and a pyridin-2-ylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method involves the use of O-acyl oximes and α-amino ketones as starting materials, which undergo oxidative dehydrogenation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N’-(pyridin-2-ylmethyl)pentanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Eigenschaften

Molekularformel

C26H28N4O5

Molekulargewicht

476.5 g/mol

IUPAC-Name

N'-(4-benzamido-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)pentanediamide

InChI

InChI=1S/C26H28N4O5/c1-34-22-16-21(30-26(33)18-9-4-3-5-10-18)23(35-2)15-20(22)29-25(32)13-8-12-24(31)28-17-19-11-6-7-14-27-19/h3-7,9-11,14-16H,8,12-13,17H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)

InChI-Schlüssel

ZRJMIYNLAYRFMC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1NC(=O)CCCC(=O)NCC2=CC=CC=N2)OC)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.